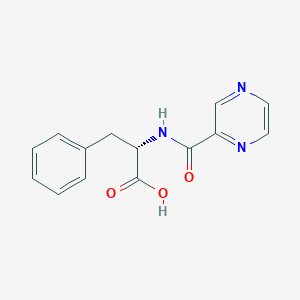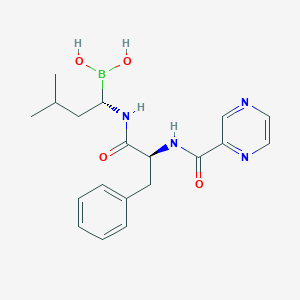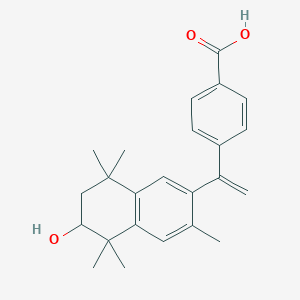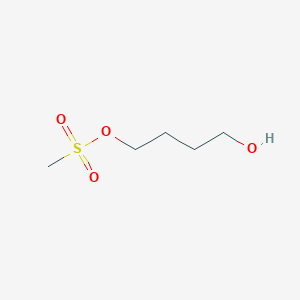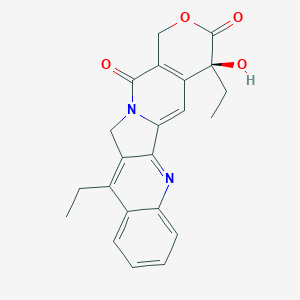
7-Ethylcamptothecin
作用机制
SN-22 通过充当血清素受体 5-HT2 家族的激动剂来发挥其作用。它与这些受体结合并激活它们,从而导致各种下游效应。 分子靶标包括 5-HT2A、5-HT2B 和 5-HT2C 受体,它们参与调节情绪、认知和其他生理过程 .
生化分析
Biochemical Properties
7-Ethylcamptothecin plays a pivotal role in biochemical reactions by interacting with topoisomerase I. This interaction stabilizes the complex formed between topoisomerase I and DNA, preventing the re-ligation of DNA strands and leading to DNA damage. This damage triggers apoptosis in cancer cells. The compound’s efficacy is attributed to its ability to form hydrogen bonds with specific amino acids in topoisomerase I, such as aspartic acid and arginine, which are essential for its inhibitory action .
Cellular Effects
This compound exerts profound effects on various cell types by disrupting cellular processes. It induces cell cycle arrest at the G2-M phase, leading to apoptosis. This compound affects cell signaling pathways, particularly those involved in DNA damage response and repair. It also influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Additionally, this compound impacts cellular metabolism by altering the expression of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the topoisomerase I-DNA complex. This binding stabilizes the complex and prevents the re-ligation of the cleaved DNA strand, resulting in the accumulation of DNA breaks. These breaks activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. The compound’s lactone ring is crucial for its binding affinity and inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can undergo hydrolysis, leading to the formation of an inactive carboxylate form. Long-term studies have shown that this compound can induce sustained DNA damage and apoptosis in cancer cells. Its efficacy may decrease over time due to the development of drug resistance mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, it can cause significant toxic effects, including myelosuppression and gastrointestinal toxicity. Studies have identified a therapeutic window where the antitumor activity is maximized, and adverse effects are minimized .
Metabolic Pathways
This compound is metabolized primarily in the liver through oxidative pathways. Cytochrome P450 enzymes, particularly CYP3A4, play a crucial role in its metabolism. The compound is converted into various metabolites, some of which retain antitumor activity. The metabolic pathways also involve conjugation reactions, leading to the formation of glucuronides and sulfates, which are excreted in the urine and bile .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transport proteins such as P-glycoprotein, which can affect its intracellular concentration and distribution. The compound tends to accumulate in the nucleus, where it exerts its cytotoxic effects by targeting topoisomerase I .
Subcellular Localization
This compound predominantly localizes in the nucleus due to its affinity for DNA and topoisomerase I. This subcellular localization is essential for its antitumor activity. The compound’s nuclear localization signals and post-translational modifications, such as phosphorylation, play a role in directing it to the nucleus. Once inside the nucleus, this compound forms a ternary complex with topoisomerase I and DNA, leading to the inhibition of DNA replication and transcription .
准备方法
合成路线和反应条件
SN-22 的合成涉及在特定条件下,1-甲基哌啶与吲哚的反应。该反应通常需要催化剂,并在有机溶剂中进行。该过程涉及哌啶环和吲哚环之间形成碳氮键。
工业生产方法
SN-22 的工业生产遵循类似的合成路线,但规模更大。该过程针对更高的产率和纯度进行了优化,通常涉及多个净化和质量控制步骤。使用自动化反应器和连续流动系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
SN-22 经历各种化学反应,包括:
氧化: SN-22 可以被氧化形成相应的氧化物。
还原: 还原反应可以将 SN-22 转换为不同的还原形式。
取代: SN-22 可以参与取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 卤化剂和亲核试剂通常用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生氧化物,而还原可以产生 SN-22 的各种还原衍生物。
科学研究应用
SN-22 由于其在各个科学领域的应用而被广泛研究:
化学: SN-22 被用作配位化学中的配体,并在有机合成中作为构建单元。
生物学: 研究其与血清素受体的相互作用及其对生物系统的潜在影响。
医学: 研究其在治疗神经系统疾病中的潜在治疗应用。
工业: 该化合物用于开发新材料,并作为合成其他化学化合物的先驱。
相似化合物的比较
SN-22 与其他类似化合物进行比较,例如:
BRL-54443: 另一种具有不同选择性和效力的血清素受体激动剂。
LY-334370: 一种具有类似受体靶标但化学结构不同的化合物。
LY-367,265: 另一种具有不同药理学特性的相关化合物。
MPMI: 一种具有类似受体活性但治疗应用不同的化合物。
MPTP: 一种具有不同受体靶标和效应的化合物.
属性
IUPAC Name |
(19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKIWCVEPUPIL-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228960 | |
| Record name | 7-Ethylcamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78287-27-1 | |
| Record name | 7-Ethylcamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78287-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethylcamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078287271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethylcamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Ethylcamptothecin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHYLCAMPTOTHECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPY7FE51IW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


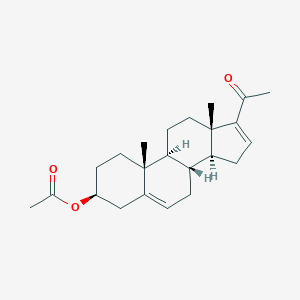


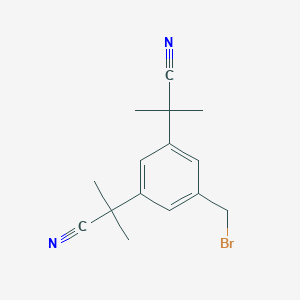

![N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide](/img/structure/B193223.png)
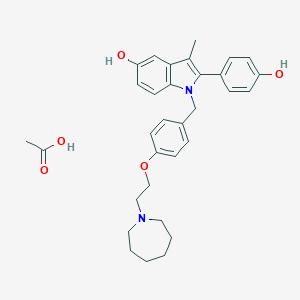
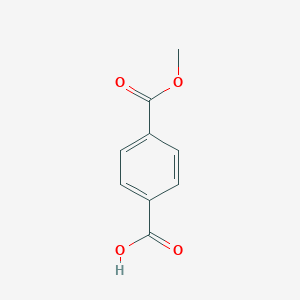
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester](/img/structure/B193237.png)
